molecular formula C13H10ClNO3 B067812 2-Chloro-6-benzyloxypyridine-4-carboxylic acid CAS No. 182483-63-2

2-Chloro-6-benzyloxypyridine-4-carboxylic acid

Cat. No.: B067812
CAS No.: 182483-63-2
M. Wt: 263.67 g/mol
InChI Key: KMMINKCWBOCELM-UHFFFAOYSA-N
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Description

2-Chloro-6-benzyloxypyridine-4-carboxylic acid is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.67 g/mol. This compound is characterized by a pyridine ring substituted with a chloro group at the 2-position, a benzyloxy group at the 6-position, and a carboxylic acid group at the 4-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and benzyl alcohol.

    Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with 2-chloropyridine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, where the intermediate product is treated with carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-benzyloxypyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde or reduction to form benzyl alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation: Products include benzaldehyde.

    Reduction: Products include benzyl alcohol.

    Esterification: Products include esters of this compound.

Scientific Research Applications

2-Chloro-6-benzyloxypyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the benzyloxy and carboxylic acid groups can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

2-Chloro-6-benzyloxypyridine-4-carboxylic acid can be compared with other similar compounds such as:

    2-Chloropyridine-4-carboxylic acid: Lacks the benzyloxy group, which affects its reactivity and applications.

    6-Benzyloxypyridine-4-carboxylic acid:

    2-Chloro-4-carboxypyridine: Lacks the benzyloxy group, resulting in different reactivity and applications.

The presence of both the chloro and benzyloxy groups in this compound makes it unique and versatile for various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-6-phenylmethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-6-10(13(16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMINKCWBOCELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376275
Record name 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182483-63-2
Record name 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With cooling with ice, benzyl alcohol (3.4 mL) was dropwise added to a DMF (100 mL) suspension of sodium hydride (3.2 g). This was stirred at that temperature for 1 hour, then a DMF (30 mL) solution of 2,6-dichloropyridine-4-carboxylic acid (6.38 g) was dropwise added to the reaction solution with cooling with ice, and stirred at that temperature for 1 hour and 30 minutes and then overnight at 90° C. With cooling with ice, diluted hydrochloric acid was added to it, and extracted with ethyl acetate. The organic layer was washed with saturated saline water, dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. A mixed solution of hexane/ethyl acetate=2/1 was added to the residue, and the formed precipitate was removed. The filtrate was concentrated under reduced pressure to obtain the title compound as a yellow oil. Not purified, this was used in the next step.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.38 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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